2-(4-cyanophenyl)-N,N-dimethylacetamide
Overview
Description
Synthesis Analysis
The synthesis of this compound typically involves the Morita-Baylis-Hillman reaction . In this process, the title ligand (Lx)—which is methyl 2-(4-cyanophenyl)-(hydroxy)methyl)acrylate—is formed. Spectroscopic techniques such as UV-Visible, FT-IR, ESI-MS, and 1H NMR are employed to characterize Lx .
Molecular Structure Analysis
Chemical Reactions Analysis
The compound can form complexes with various metal ions (Cr3+, Co3+, Ni2+, Mn2+, Cu2+). These complexes exhibit distinct spectroscopic properties and crystal structures .
Physical And Chemical Properties Analysis
Scientific Research Applications
Chemical Structure and Solid-State Characterization
- Research on the cyanophenyl-substituted dithia- and diselenadiazolyl radicals, closely related to 2-(4-cyanophenyl)-N,N-dimethylacetamide, has been conducted to understand their preparation and solid-state structures. These compounds, including the 4-cyanophenyl derivatives, exhibit unique dimerization and form ribbon-like arrays, which are significant for understanding molecular interactions and solid-state chemistry (Haddon et al., 1992).
Polymer Synthesis and Characterization
- The compound has been used in the synthesis of aromatic polyamides containing ether linkages and pendant pentadecyl chains. These polymers exhibit enhanced solubility in N,N-dimethylacetamide and can be solution-cast into films, indicating its role in the development of new materials with improved properties (More et al., 2010).
Application in Gas Separation Technologies
- N,N-dimethylacetamide, a component of this compound, has been employed in the fabrication of poly(ether imide)s thin films. These films are highly transparent, organo-soluble, and show potential for high-performance gas separation membrane applications, demonstrating the chemical’s relevance in environmental and industrial applications (Dinari et al., 2015).
Catalysis and Chemical Reactions
- The compound's derivative, N,N-dimethylacetamide, has been used in a porous metal-organic framework as a catalyst for C-C bond formation. This highlights its potential in catalysis, especially in the formation of cyanosilylation of aldehydes and Knoevenagel condensation reactions (Jiang et al., 2017).
Photocatalysis and CO2 Reduction
- In the field of photocatalysis, N,N-dimethylacetamide, an integral part of the compound, has been investigated for its use in CO2 reduction. It offers a stable environment for photocatalytic reactions and shows promise in environmental applications, particularly in reducing carbon emissions (Kuramochi et al., 2014).
Mechanism of Action
While the specific biological mechanism of action for this compound is not mentioned in the available literature, its potential as a biologically active multi-functional adduct is evident. Molecular docking studies suggest that Ni2+ and Cu2+ complexes exhibit substantial antibacterial activity against strains such as S. aureus, E. coli, B. pumilis, and S. typhi .
properties
IUPAC Name |
2-(4-cyanophenyl)-N,N-dimethylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-13(2)11(14)7-9-3-5-10(8-12)6-4-9/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXDSEDTUAKAKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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